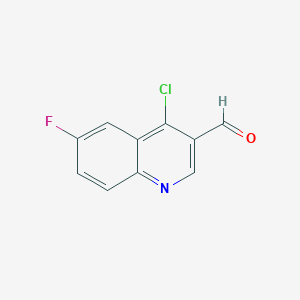
4-Chloro-6-fluoroquinoline-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoroquinoline-3-carboxaldehyde is a chemical compound with the molecular formula C10H5ClFNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination and fluorination of quinoline derivatives. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the quinoline ring .
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include steps such as:
Chlorination: Introduction of chlorine atoms to the quinoline ring.
Fluorination: Substitution of hydrogen atoms with fluorine.
Formylation: Introduction of the aldehyde group at the 3-position of the quinoline ring.
Análisis De Reacciones Químicas
4-Chloro-6-fluoroquinoline-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-6-fluoroquinoline-3-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting bacterial and viral infections.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study the interactions of quinoline derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-fluoroquinoline-3-carboxaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their inhibition .
Comparación Con Compuestos Similares
4-Chloro-6-fluoroquinoline-3-carboxaldehyde can be compared with other quinoline derivatives, such as:
- 4-Chloro-7-fluoroquinoline
- 4-Chloro-8-fluoroquinoline
- 3,4-Dichloro-6-fluoroquinoline
- 4-Chloro-5,8-difluoroquinoline
These compounds share similar structural features but differ in the position and number of halogen atoms.
Propiedades
Fórmula molecular |
C10H5ClFNO |
|---|---|
Peso molecular |
209.60 g/mol |
Nombre IUPAC |
4-chloro-6-fluoroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-10-6(5-14)4-13-9-2-1-7(12)3-8(9)10/h1-5H |
Clave InChI |
JYRSGXBOJNBSBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1F)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)
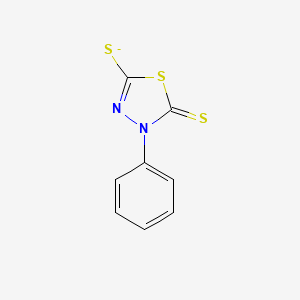
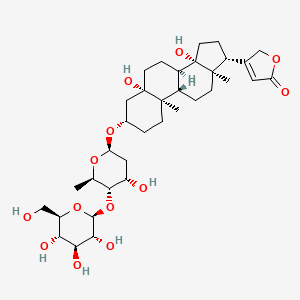


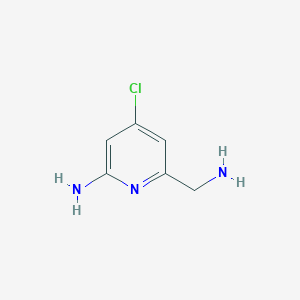



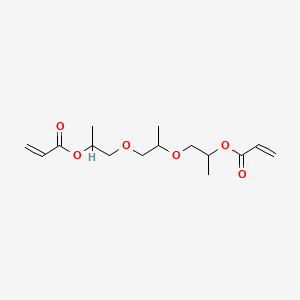
![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)
![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
